molecular formula C19H12ClN3O3S B11603055 2-[(5Z)-5-(2-chlorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-(2-chlorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B11603055
M. Wt: 397.8 g/mol
InChI Key: CNTRUWBHBVIGPI-YBEGLDIGSA-N
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Description

2-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound characterized by its unique triazolo-thiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate to yield the triazolo-thiazole core. The final step involves esterification with phenyl acetate under acidic conditions to produce the target compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, often in the presence of catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, disrupting normal cellular processes. It may also interact with DNA, leading to the inhibition of replication and transcription. The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share a similar aromatic structure with chlorine substitutions but lack the triazolo-thiazole core.

    Heparinoids: Structurally similar to heparin, these compounds have anticoagulant properties but differ significantly in their core structure.

Uniqueness

2-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is unique due to its triazolo-thiazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H12ClN3O3S

Molecular Weight

397.8 g/mol

IUPAC Name

[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C19H12ClN3O3S/c1-11(24)26-15-9-5-3-7-13(15)17-21-19-23(22-17)18(25)16(27-19)10-12-6-2-4-8-14(12)20/h2-10H,1H3/b16-10-

InChI Key

CNTRUWBHBVIGPI-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2

Origin of Product

United States

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